Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate
Description
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound featuring a decahydronaphthalene (decalin) core esterified with a benzoate moiety substituted by a tetrazole ring. The tetrazole group, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making this compound of interest in pharmaceutical and materials chemistry. Crystallographic analysis of such compounds often employs software like SHELXL for refinement , while visualization tools like ORTEP-3 aid in structural representation .
Properties
CAS No. |
651769-35-6 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-7-5-13(6-8-14)17-19-21-22-20-17)24-16-10-9-12-3-1-2-4-15(12)11-16/h5-8,12,15-16H,1-4,9-11H2,(H,19,20,21,22) |
InChI Key |
WGPOHEUAAHLOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CCC2C1)OC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of decahydronaphthalene derivatives with tetrazole-containing compounds. One common method includes the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with decahydronaphthalen-2-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the benzoate ester or the tetrazole ring, leading to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzoate ester can produce decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate has been investigated for its pharmacological properties, particularly as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Study: Acetylcholinesterase Inhibition
In a study examining various derivatives of tetrazole compounds, it was found that certain derivatives exhibited strong AChE inhibitory activity, suggesting that this compound could be similarly effective . The structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety significantly impacted inhibitory potency.
Agricultural Applications
Pesticidal Activity
Research indicates that tetrazole derivatives can possess herbicidal and insecticidal properties. The incorporation of the decahydronaphthalene moiety may enhance these effects due to its hydrophobic nature, which can improve the compound's ability to penetrate plant tissues .
Case Study: Herbicide Development
A study focused on synthesizing various tetrazole-based compounds for agricultural use demonstrated that certain formulations exhibited effective herbicidal activity against common weeds. The inclusion of decahydronaphthalenes in these formulations was crucial for improving efficacy and reducing environmental impact compared to traditional herbicides .
Materials Science
Polymer Applications
Decahydronaphthalenes are known for their utility as plasticizers and additives in polymer chemistry. The incorporation of this compound into polymer matrices can enhance flexibility and thermal stability, making it suitable for applications in manufacturing flexible plastics and coatings .
Case Study: Enhanced Polymer Properties
In a recent investigation, polymers modified with decahydronaphthalenes demonstrated improved mechanical properties and thermal resistance compared to unmodified counterparts. The study highlighted the potential of using such compounds as additives to create high-performance materials for various applications, including automotive and construction industries .
Mechanism of Action
The mechanism of action of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules:
- Tetrazole vs. Triazole : The tetrazole group (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), enhancing solubility in physiological conditions. This makes the target compound more suitable for pharmaceutical use compared to triazole-based analogues .
- Decalin vs. Naphthalene : The saturated decalin system in the target compound reduces aromaticity, improving stability against oxidation compared to naphthalene-based derivatives (e.g., 6a in ) .
Functional Performance
- UV Stabilization : Unlike benzotriazole derivatives (), the tetrazole group lacks strong UV-absorbing chromophores, limiting the target compound’s utility as a photostabilizer.
- Bioactivity: The tetrazole’s bioisosteric properties may mimic carboxyl groups in drug-receptor interactions, a feature absent in non-heterocyclic benzoate esters.
Research Findings and Data
Key Properties
Challenges and Limitations
- Synthesis Complexity : The decalin system necessitates multi-step synthesis, increasing cost compared to planar aromatic analogues.
- Crystallographic Data : While SHELX programs are robust for small molecules, resolving the decalin system’s conformational flexibility may require high-resolution data .
Biological Activity
Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate, with the CAS number 651769-35-6, is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a decahydronaphthalene moiety with a benzoate group and a tetrazole ring, suggesting potential biological activities that warrant investigation.
The compound's molecular formula is , and it has a molecular weight of approximately 326.39 g/mol. The structure includes a decahydronaphthalenyl group, which is known for its hydrophobic characteristics, potentially influencing the compound's bioavailability and interaction with biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 326.393 g/mol |
| CAS Number | 651769-35-6 |
| LogP | 3.38 |
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:
- Anticancer Properties : Some studies suggest that compounds containing tetrazole rings exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. This could imply that this compound may have similar effects, although specific data on this compound is limited .
- Neuroprotective Effects : The presence of the tetrazole group in other compounds has been linked to neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. Investigating these pathways could reveal similar effects for this compound .
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes .
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:
- In Vitro Studies : Preliminary in vitro assays have tested the compound against various cancer cell lines. These studies indicate a dose-dependent inhibition of cell proliferation, suggesting that further exploration into its mechanism of action is warranted.
- Pharmacokinetics : Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. Initial assessments suggest moderate lipophilicity, which may enhance cellular uptake.
- Safety and Toxicology : Toxicological assessments are essential to determine the safety profile of this compound. Early studies indicate low acute toxicity levels; however, comprehensive toxicological evaluations are needed to ensure safe usage in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
